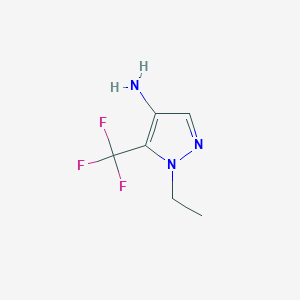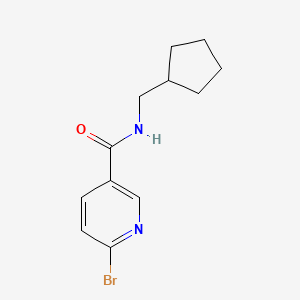![molecular formula C10H12BrN3O2 B7938342 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide](/img/structure/B7938342.png)
2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide is a chemical compound characterized by its bromopyridine core and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide typically involves the reaction of 6-bromopyridin-3-ylamine with formic acid and dimethylamine in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, to form amines.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed.
Major Products Formed:
Pyridine-N-oxide derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various substituted pyridines from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets. The bromopyridine core can bind to enzymes or receptors, modulating their activity. The amide groups may participate in hydrogen bonding, enhancing the binding affinity to biological targets.
Comparación Con Compuestos Similares
2-[(6-Chloropyridin-3-yl)formamido]-N,N-dimethylacetamide
2-[(6-Iodopyridin-3-yl)formamido]-N,N-dimethylacetamide
2-[(6-Methylpyridin-3-yl)formamido]-N,N-dimethylacetamide
Uniqueness: 2-[(6-Bromopyridin-3-yl)formamido]-N,N-dimethylacetamide stands out due to the presence of the bromine atom, which imparts unique chemical reactivity compared to its chloro, iodo, and methyl counterparts. This bromine atom enhances the compound's utility in various chemical reactions and biological applications.
Propiedades
IUPAC Name |
6-bromo-N-[2-(dimethylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-14(2)9(15)6-13-10(16)7-3-4-8(11)12-5-7/h3-5H,6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCKGNCTIIAMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[(6-methylpyridin-2-yl)methyl]hydroxylamine](/img/structure/B7938291.png)

![6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B7938306.png)








